molecular formula C20H17N3O3 B2790026 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-55-3

2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Cat. No. B2790026
CAS RN: 303995-55-3
M. Wt: 347.374
InChI Key: PDSDFKWNBKXSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione, also known as CR8, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and has been shown to exhibit anti-cancer activity.

Mechanism of Action

2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione inhibits CDKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to promote neuronal differentiation and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione in lab experiments is its potency and selectivity for CDKs. This allows for specific inhibition of CDKs without affecting other cellular processes. However, one limitation is its potential toxicity, which can affect the viability of cells in culture.

Future Directions

Future research using 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione could focus on its potential as a therapeutic agent for cancer and neurodegenerative diseases. It could also be used to study the role of CDKs in other cellular processes, such as DNA repair and transcriptional regulation. Additionally, the development of more potent and selective CDK inhibitors could lead to the discovery of new therapeutic targets for cancer and other diseases.

Synthesis Methods

The synthesis of 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione involves a multi-step process that starts with the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate to form 5-chloro-2-(1-ethoxycarbonyl-2-oxopropylamino)benzophenone. This compound is then reacted with 2,3-dichloro-1,4-naphthoquinone to form 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione.

Scientific Research Applications

2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has been extensively used in scientific research to study the role of CDKs in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione has also been used to study the role of CDKs in neuronal differentiation and neurodegeneration.

properties

IUPAC Name

2-piperidin-1-ylchromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18-13-6-2-3-7-17(13)26-19-15(18)12-14-16(21-19)8-11-23(20(14)25)22-9-4-1-5-10-22/h2-3,6-8,11-12H,1,4-5,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSDFKWNBKXSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-piperidino-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

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